5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Description
5-Chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core substituted with a chlorine atom at the 5-position. The phenyl ring attached to the carboxamide group is further substituted with a methyl group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position.
Properties
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-4-5-11(9-12(10)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSHWSVUNELGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(S2)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chloro Group: Chlorination of the thiophene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Moiety: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Attachment of the Pyrrolidinone-Substituted Phenyl Ring: The final step involves coupling the pyrrolidinone-substituted phenyl ring to the thiophene carboxamide using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of specific enzymes or receptors, this compound is studied for its therapeutic potential in treating diseases such as cancer, inflammation, and thrombosis.
Biological Studies: Used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Chemical Biology: Employed in the design and synthesis of bioactive molecules for drug discovery and development.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. For example, it may act as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade, thereby exhibiting antithrombotic properties.
Comparison with Similar Compounds
The compound shares structural similarities with several Factor Xa inhibitors and heterocyclic carboxamide derivatives. Below is a detailed comparison based on molecular features, biological activity, and pharmacokinetic properties.
Structural Analogues and Key Differences
A. Rivaroxaban (BAY 59-7939)
- Structure : (S)-5-Chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide .
- Key Differences: Contains an oxazolidinone ring and a 3-oxomorpholin-4-yl group on the phenyl ring. The S-enantiomer configuration is critical for Factor Xa inhibition (IC₅₀ = 0.7 nM) .
- Pharmacokinetics : High oral bioavailability (>80%), renal excretion (~36%), and a half-life of 5–13 hours in humans .
B. 5-Chloro-N-({(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
C. Compound 1g (From )
- Structure : 5-Chloro-N-(4-methyl-2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)thiophene-2-carboxamide .
- Key Differences :
D. ME1 (From )
- Structure: 5-Chloro-N-[2-({[4-(2-oxopyridin-1(2H)-yl)phenyl]carbonyl}amino)ethyl]thiophene-2-carboxamide .
- Key Differences: Ethyl linker between the carboxamide and phenyl groups. Lacks the methyl and pyrrolidinone substituents on the phenyl ring.
Data Table: Structural and Pharmacokinetic Comparison
Biological Activity
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including data tables and case studies.
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O3S |
| Molecular Weight | 370.87 g/mol |
| CAS Number | 941918-16-7 |
| SMILES | O=C1CCCN1c1cc(ccc1C)NS(=O)(=O)c1ccc(s1)Cl |
Synthesis
The synthesis of this compound typically involves multi-step reactions, utilizing various reagents and conditions to achieve the desired purity and yield. The process generally includes:
- Formation of Thiophene Derivative : Starting with a thiophene core.
- Substitution Reactions : Introducing the chloro and pyrrolidine groups through nucleophilic substitutions.
- Carboxamide Formation : Finalizing the structure by converting appropriate functional groups into a carboxamide.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity
In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines. For instance, when tested on A549 human lung adenocarcinoma cells, it showed a reduction in cell viability by approximately 60% at a concentration of 100 µM. This suggests a potential mechanism involving apoptosis induction in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Case Studies
Several studies have documented the biological effects of similar compounds, providing insights into the potential mechanisms of action for this compound:
-
Study on Anticancer Activity :
- Cell Line : A549 (lung cancer)
- Concentration : 100 µM
- Results : Cell viability reduced by 60% (p < 0.01).
-
Antimicrobial Efficacy :
- Bacteria Tested : Escherichia coli, Staphylococcus aureus
- MIC Values : 0.21 µM for E. coli, indicating potent antibacterial activity.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cell signaling pathways related to proliferation and survival. The presence of both chloro and pyrrolidine moieties enhances its reactivity and binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
